molecular formula C13H18Cl2N2O B14786072 2-amino-N-[(2,6-dichlorophenyl)methyl]-N,3-dimethylbutanamide

2-amino-N-[(2,6-dichlorophenyl)methyl]-N,3-dimethylbutanamide

Cat. No.: B14786072
M. Wt: 289.20 g/mol
InChI Key: SFAYRJGMRCFOSR-UHFFFAOYSA-N
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Description

2-amino-N-[(2,6-dichlorophenyl)methyl]-N,3-dimethylbutanamide is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an amino group, a dichlorophenyl group, and a dimethylbutanamide moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-[(2,6-dichlorophenyl)methyl]-N,3-dimethylbutanamide typically involves the reaction of 2,6-dichlorobenzylamine with 3-dimethylbutanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-[(2,6-dichlorophenyl)methyl]-N,3-dimethylbutanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce amines or alcohols. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.

Scientific Research Applications

2-amino-N-[(2,6-dichlorophenyl)methyl]-N,3-dimethylbutanamide has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions, including pain management and inflammation.

    Industry: It is used in the development of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 2-amino-N-[(2,6-dichlorophenyl)methyl]-N,3-dimethylbutanamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biochemical pathways involved in inflammation, pain, or microbial growth. Detailed studies are required to elucidate the exact molecular mechanisms and targets.

Comparison with Similar Compounds

Similar Compounds

    Diclofenac: A well-known nonsteroidal anti-inflammatory drug (NSAID) with similar structural features.

    Aceclofenac: Another NSAID with structural similarities and comparable anti-inflammatory properties.

    2-amino-N-(2,6-dichlorophenyl)benzamide: A related compound with potential biological activities.

Uniqueness

2-amino-N-[(2,6-dichlorophenyl)methyl]-N,3-dimethylbutanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its unique structure allows for diverse applications in various fields, making it a valuable compound for scientific research and industrial use.

Properties

Molecular Formula

C13H18Cl2N2O

Molecular Weight

289.20 g/mol

IUPAC Name

2-amino-N-[(2,6-dichlorophenyl)methyl]-N,3-dimethylbutanamide

InChI

InChI=1S/C13H18Cl2N2O/c1-8(2)12(16)13(18)17(3)7-9-10(14)5-4-6-11(9)15/h4-6,8,12H,7,16H2,1-3H3

InChI Key

SFAYRJGMRCFOSR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)N(C)CC1=C(C=CC=C1Cl)Cl)N

Origin of Product

United States

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